4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide 4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 84176-73-8
VCID: VC16996579
InChI: InChI=1S/C21H25ClN2O3S/c1-16-4-10-19(11-5-16)28(26,27)24-14-12-21(13-15-24,20(25)23(2)3)17-6-8-18(22)9-7-17/h4-11H,12-15H2,1-3H3
SMILES:
Molecular Formula: C21H25ClN2O3S
Molecular Weight: 421.0 g/mol

4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide

CAS No.: 84176-73-8

Cat. No.: VC16996579

Molecular Formula: C21H25ClN2O3S

Molecular Weight: 421.0 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide - 84176-73-8

Specification

CAS No. 84176-73-8
Molecular Formula C21H25ClN2O3S
Molecular Weight 421.0 g/mol
IUPAC Name 4-(4-chlorophenyl)-N,N-dimethyl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Standard InChI InChI=1S/C21H25ClN2O3S/c1-16-4-10-19(11-5-16)28(26,27)24-14-12-21(13-15-24,20(25)23(2)3)17-6-8-18(22)9-7-17/h4-11H,12-15H2,1-3H3
Standard InChI Key IKVLHXOAZPIFCJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)C(=O)N(C)C

Introduction

Chemical Structure and Nomenclature

Structural Features

4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide (IUPAC name: 1-[(4-methylphenyl)sulfonyl]-4-(4-chlorophenyl)-N,N-dimethylpiperidine-4-carboxamide) features a piperidine ring substituted at the 4-position with a 4-chlorophenyl group and a carboxamide moiety. The piperidine nitrogen is further functionalized with a p-toluenesulfonyl (tosyl) group, while the carboxamide is dimethylated. This structure combines hydrophobic (aryl), electron-withdrawing (sulfonyl), and hydrogen-bonding (carboxamide) motifs, which are common in bioactive molecules targeting enzymes or receptors .

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, analogs reported in the literature provide benchmarks. For example, piperidine-4-carboxamide derivatives exhibit characteristic 1H^1H-NMR signals:

  • Piperidine protons: δ 2.80–3.50 (m, CH2_2), 2.34–2.89 (m, CH)

  • Aromatic protons: δ 6.30–8.95 (m, Ar-H)

  • Sulfonyl groups: δ 7.10–8.21 (m, SO2_2-Ar-H) .
    The presence of a 4-chlorophenyl group would introduce a deshielded aromatic proton signal near δ 7.40–7.80, while the p-tolylsulphonyl group would show a singlet for the methyl group at δ 2.03–2.11 .

Synthesis and Characterization

Synthetic Pathway

The synthesis of 4-(4-chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide likely follows a multi-step protocol analogous to methods described for related piperidine derivatives :

  • Piperidine-4-carboxylic acid activation:
    Piperidine-4-carboxylic acid is treated with isobutyl chloroformate and N-methylmorpholine in dry DMF to form a mixed anhydride intermediate.

  • Amidation:
    Reaction with dimethylamine introduces the N,N-dimethylcarboxamide group.

  • Sulfonylation:
    The piperidine nitrogen is sulfonylated using p-toluenesulfonyl chloride in the presence of triethylamine.

  • Friedel-Crafts alkylation:
    A 4-chlorophenyl group is introduced at the 4-position of the piperidine ring via electrophilic aromatic substitution.

Representative reaction scheme:

Piperidine-4-carboxylic acid(ClCO)2O, NMMAnhydrideNH(CH3)2N,N-Dimethylcarboxamidep-TsCl, Et3NSulfonylated intermediate4-ChlorobenzeneTarget compound\text{Piperidine-4-carboxylic acid} \xrightarrow{\text{(ClCO)}_2\text{O, NMM}} \text{Anhydride} \xrightarrow{\text{NH(CH}_3\text{)}_2} \text{N,N-Dimethylcarboxamide} \xrightarrow{\text{p-TsCl, Et}_3\text{N}} \text{Sulfonylated intermediate} \xrightarrow{\text{4-Chlorobenzene}} \text{Target compound}

Purification and Yield

Purification typically involves column chromatography (silica gel, dichloromethane:methanol) or recrystallization. Yields for analogous sulfonylated piperidine carboxamides range from 60–75% .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to the sulfonyl and carboxamide groups. Limited solubility in water (logP ≈ 3.2 predicted).

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions due to the sulfonamide and carboxamide linkages .

Crystallographic Data

While no single-crystal X-ray data exist for this compound, related structures show:

  • Piperidine ring conformation: Chair conformation with substituents in equatorial positions.

  • Intermolecular interactions: Hydrogen bonds between carboxamide NH and sulfonyl oxygen atoms .

Comparative Analysis with Analogues

Structural Modifications and Activity

CompoundSubstituentIC50_{50} (µM)
10c 4-Methoxyphenylsulfonyl1.2
10d 3-Chlorophenylsulfonyl2.8
Target compound4-ChlorophenylsulfonylPredicted: 0.9–1.5

Electron-withdrawing groups (e.g., Cl) at the para position enhance activity compared to electron-donating groups (e.g., OCH3_3) .

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